2-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide
CAS No.: 2034580-58-8
Cat. No.: VC4999724
Molecular Formula: C18H17FN4O2
Molecular Weight: 340.358
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034580-58-8 |
|---|---|
| Molecular Formula | C18H17FN4O2 |
| Molecular Weight | 340.358 |
| IUPAC Name | N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-fluorobenzamide |
| Standard InChI | InChI=1S/C18H17FN4O2/c19-15-4-2-1-3-14(15)17(24)23-12-5-7-13(8-6-12)25-18-16(11-20)21-9-10-22-18/h1-4,9-10,12-13H,5-8H2,(H,23,24) |
| Standard InChI Key | CNIPNBJETGKFID-JOCQHMNTSA-N |
| SMILES | C1CC(CCC1NC(=O)C2=CC=CC=C2F)OC3=NC=CN=C3C#N |
Introduction
Overview of the Compound
2-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide is a synthetic organic molecule characterized by:
-
Functional Groups:
-
A fluorine atom attached to a benzamide core.
-
A cyanopyrazine moiety linked via an ether bond to a cyclohexyl group.
-
A secondary amide functional group.
-
-
Stereochemistry:
-
The designation (1r,4r) indicates specific stereochemical configurations at the cyclohexyl ring, which can influence biological activity.
-
Potential Applications
Compounds with similar structures are often explored for their pharmacological properties, including:
-
Anti-inflammatory Activity:
-
Benzamide derivatives are known to interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation.
-
-
Anticancer Properties:
-
Fluorinated aromatic compounds are frequently studied for their ability to inhibit tumor growth due to enhanced lipophilicity and metabolic stability.
-
-
Antimicrobial Activity:
-
Pyrazine derivatives exhibit antibacterial and antifungal properties by disrupting microbial enzymatic pathways.
-
Structural Insights
The molecular structure suggests potential for high specificity in binding interactions with biological targets due to:
-
Fluorine Atom:
-
Enhances metabolic stability and binding affinity through hydrogen bonding or dipole interactions.
-
-
Cyanopyrazine Group:
-
Provides electron-withdrawing properties that may enhance reactivity and interaction with active sites of enzymes.
-
-
Cyclohexyl Ring:
-
Contributes rigidity and hydrophobicity, often improving receptor binding.
-
Research Techniques for Characterization
Compounds like this are typically analyzed using:
| Technique | Purpose |
|---|---|
| 1H/13C NMR Spectroscopy | Confirms structural details and stereochemistry. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., C≡N stretch for cyanopyrazine). |
| X-ray Crystallography | Provides precise stereochemical configurations. |
Future Research Directions
Given its structural features, this compound could be explored further for:
-
Molecular Docking Studies:
-
To predict its binding affinity with proteins like kinases or receptors.
-
-
Biological Assays:
-
Evaluating its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Modifying substituents on the benzamide or pyrazine moieties to optimize activity.
-
If you have access to specific studies or data regarding this compound, further insights can be provided based on experimental results or computational modeling findings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume